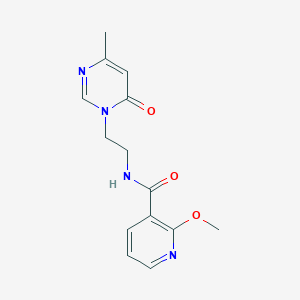
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 290.33 g/mol
- CAS Number : 1260934-34-6
The compound features a methoxy group and a pyrimidine moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It was evaluated for cytotoxic activity against several human cancer cell lines, including:
- A549 (lung adenocarcinoma)
- MCF-7 (breast cancer)
- DU145 (prostate carcinoma)
- HepG2 (liver carcinoma)
Table 1: Antitumor Activity of this compound
| Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The compound demonstrated remarkable inhibition rates and lower IC₅₀ values compared to standard treatments such as Sunitinib, indicating its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its antitumor effects involves:
- Cell Cycle Arrest : The compound induces apoptosis in HepG2 cells by arresting the cell cycle at the S phase.
- Mitochondrial Dysfunction : It alters the mitochondrial membrane potential, leading to the activation of apoptotic pathways.
- Regulation of Apoptotic Proteins : The treatment results in upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), culminating in caspase-3 activation .
Case Studies
A pivotal study investigated the effects of the compound on HepG2 cells, revealing that treatment with increasing concentrations led to significant changes in cell cycle distribution and apoptosis markers, confirming its role as a potent antitumor agent .
科学的研究の応用
Antitumor Activity
One of the most promising applications of this compound is its antitumor activity. Research indicates that derivatives of pyrimidine compounds exhibit significant effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate robust antitumor effects in xenograft models, suggesting potential for clinical applications in oncology .
Histone Methyltransferase Inhibition
The compound has been investigated as an inhibitor of histone methyltransferases, which play crucial roles in epigenetic regulation. Inhibitors targeting these enzymes can potentially reverse abnormal gene silencing in cancer cells. Preliminary studies indicate that modifications to the compound can enhance its selectivity and potency against specific methyltransferases, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Research into the antimicrobial properties of similar compounds suggests that 2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide may possess activity against various pathogens. This area is particularly relevant given the increasing resistance to conventional antibiotics, highlighting the need for new antimicrobial agents derived from novel chemical structures .
Neuroprotective Effects
Emerging data suggest potential neuroprotective effects associated with pyrimidine derivatives. The compound's ability to modulate pathways involved in neuronal survival and inflammation could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Efficacy
In a study involving Karpas-422 xenograft models, a related compound demonstrated significant tumor reduction when administered at a dosage of 160 mg/kg twice daily. The study highlighted the importance of structural modifications in enhancing bioavailability and efficacy, suggesting that similar strategies could be applied to this compound for improved therapeutic outcomes .
Case Study 2: Histone Methyltransferase Inhibition
A series of analogs based on the core structure of this compound were synthesized and tested for their inhibitory effects on EZH2, a key histone methyltransferase implicated in various cancers. The findings indicated that certain modifications significantly increased potency and selectivity, paving the way for future studies aimed at developing targeted therapies for malignancies associated with dysregulated histone methylation .
特性
IUPAC Name |
2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(19)18(9-17-10)7-6-15-13(20)11-4-3-5-16-14(11)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUWXKFIXDNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













